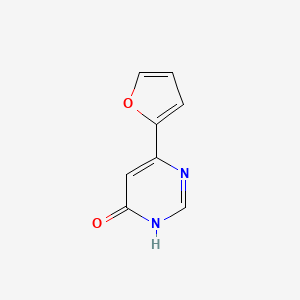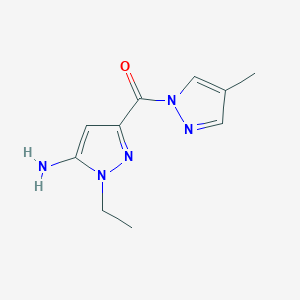![molecular formula C22H15ClFN7O B2759950 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1005951-52-9](/img/structure/B2759950.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a synthetic chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound consists of multiple fused rings, including pyrazole, pyrimidine, and benzamide groups, with distinct substituents like the 4-chlorophenyl and 2-fluorobenzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the pyrazole core: : This is usually achieved through a cyclization reaction of appropriate hydrazine derivatives with a suitable diketone or β-ketoester under acidic or basic conditions.
Construction of the pyrimidine ring: : This step might involve the condensation of a suitable amidine derivative with the pyrazole core, followed by cyclization.
Substitution reactions: : Introduction of the 4-chlorophenyl and 2-fluorobenzamide groups can be achieved via substitution reactions, often involving halogenated intermediates and nucleophiles under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow synthesis or batch processing in large reactors could be employed, with careful control of temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide can participate in various chemical reactions, such as:
Oxidation: : Potential for oxidation at reactive sites like methyl groups or phenyl rings under the influence of strong oxidizing agents.
Reduction: : Reduction of the nitro or halogen groups using reductive conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions at the chlorophenyl or fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Employing reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
This compound can serve as a building block in organic synthesis, aiding in the development of complex molecules and materials with specific properties.
Biology
Potential use in studying enzyme interactions, signaling pathways, and as a probe in biochemical assays.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities, due to its unique structural features.
Industry
Employed in the development of novel materials, coatings, and catalysts, contributing to advances in materials science and engineering.
Mechanism of Action
The precise mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exerts its effects depends on its target:
Molecular Targets: : Enzymes, receptors, and proteins involved in biological pathways.
Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes, and interaction with nucleic acids.
Comparison with Similar Compounds
Comparison
Similar Compounds
Pyrazolopyrimidines: : Known for their biological activities, often used in medicinal chemistry.
Benzamides: : Commonly investigated for their pharmacological properties, including antipsychotic and anticancer activities.
Fluorinated Aromatics: : Typically exhibit unique physicochemical properties, enhancing the potency and selectivity of pharmaceutical agents.
That's a comprehensive look at N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide, covering everything from synthesis to applications. Quite the fascinating compound, huh?
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCZZFJUAONIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2759867.png)
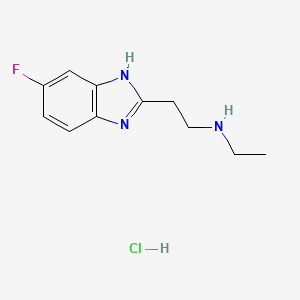
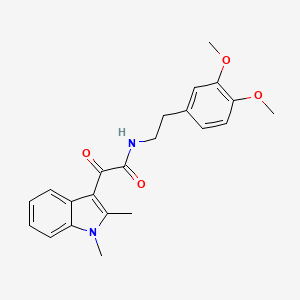
![ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2759872.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2759873.png)
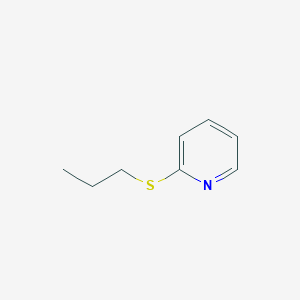
![7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2759877.png)
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)
![4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2759881.png)


![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)
